3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride
Overview
Description
“3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H18ClNS and a molecular weight of 219.77 . It’s a research-use-only compound .
Synthesis Analysis
Thiophene derivatives, such as “this compound”, are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a butan-1-amine chain with two methyl groups at the third carbon .
Scientific Research Applications
Synthesis and Structural Diversity
The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a closely related chemical, serves as a versatile starting material in various alkylation and ring closure reactions. It has been utilized to generate a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles. This diversity underscores its potential for creating novel compounds with potential applications in various fields, including materials science and pharmacology (Roman, 2013).
Biological Activity
Another study focused on novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl) propylidene semicarbazone Mannich base derivatives synthesized for their potential anti-diabetic and anti-inflammatory activities. These compounds, prepared through condensation reactions and characterized by various spectroscopic techniques, showed significant reductions in blood glucose levels and inflammation in experimental models, highlighting their potential as therapeutic agents (Gopi & Dhanaraju, 2018).
Material Science Applications
A centrosymmetric polymer precursor, closely resembling the target compound in structure, was synthesized and used to construct electrochromic devices through copolymerization with EDOT. This process yielded devices capable of displaying eight different colors, indicating the potential of such compounds in developing advanced materials for electronic and optical applications. The copolymerization not only expanded the color scheme but also enhanced the materials' redox stability and switching times, essential attributes for practical applications in smart materials and structures (Yagmur, Ak, & Bayrakçeken, 2013).
Chemical Synthesis
Further research demonstrated the utility of related compounds in the synthesis of conjugated dienes from aromatic, five-membered heterocycles. This process involved reactions with various magnesium bromides in the presence of nickel dichloride, showcasing the compound's role in synthesizing complex organic structures potentially valuable in chemical manufacturing and pharmaceutical synthesis (Wenkert, Leftin, & Michelotti, 1984).
Properties
IUPAC Name |
3,3-dimethyl-1-thiophen-2-ylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-10(2,3)7-8(11)9-5-4-6-12-9;/h4-6,8H,7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIONOPQBGCZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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